苯甲氧羰基丙氨酰缬氨酸

描述

Synthesis Analysis

The synthesis of benzyloxycarbonylalanylvaline involves protection reactions, bromination reactions, and nucleophilic reactions starting from 3-aminobenzyl alcohol. The synthesized compound's structure is typically confirmed through techniques like NMR and HRMS. This process is critical in creating intermediates that allow for further chemical transformations in organic synthesis, particularly in the development of pharmaceuticals and pesticides (H. We, 2015).

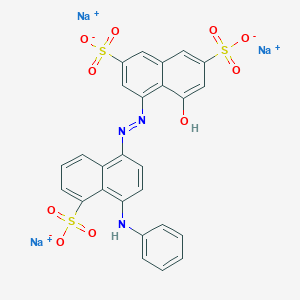

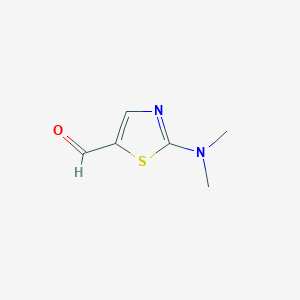

Molecular Structure Analysis

Although specific data on Benzyloxycarbonylalanylvaline's molecular structure analysis from the papers is limited, generally, the structure determination of similar organic compounds involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry). These techniques provide insights into the molecular framework and the spatial arrangement of atoms within the compound.

Chemical Reactions and Properties

Benzyloxycarbonylalanylvaline, like similar compounds, participates in various chemical reactions, including palladium-catalyzed cross-couplings and electrophilic amination. These reactions are foundational in organic chemistry, enabling the formation of complex molecular architectures. Such chemical properties are essential for the compound's role in synthesizing more complex molecules, especially in medicinal chemistry (Q. Zhou et al., 2013).

科学研究应用

酶测定: 苯甲氧羰基-苯丙氨酰-精氨酸 4-甲基-7-香豆酰胺被发现是荧光测定组织蛋白酶 B 的极佳底物 (Barrett, 1980).

芳烃羟化酶诱导: 芳烃羟化酶活性在培养的人淋巴细胞中被 2,3,7,8-四氯二苯并-对-二恶英 (TCDD) 诱导,它可能与苯甲氧羰基丙氨酰缬氨酸有一些化学或功能相似性 (Kouri 等人,1974).

抗高血糖剂: 合成各种噻唑烷二酮及其抗高血糖效力突出了化学合成和药理学修饰的重要性,这可能与苯甲氧羰基丙氨酰缬氨酸等化合物的合成有关 (Cantello 等人,1994).

局部麻醉剂: 苯甲醇作为一种替代的局部麻醉剂,并与其他麻醉剂进行比较,为理解苯甲基化合物的潜在麻醉或药用特性提供了背景,这可能与苯甲氧羰基丙氨酰缬氨酸间接相关 (Wilson & Martin, 1999).

人中性粒细胞弹性蛋白酶抑制剂: 对 4-(酰氧基)和 4,4'-双(酰氧基)二苯甲酮作为人中性粒细胞弹性蛋白酶有效且选择性抑制剂的研究可能为类似抑制剂化合物的开发提供见解 (Miyano 等人,1988).

CYP1A1 诱导中的蛋白酪氨酸激酶: 蛋白酪氨酸激酶在大鼠肝细胞中各种化合物诱导 CYP1A1 中的作用提供了一个生化视角,这可能与理解苯甲氧羰基丙氨酰缬氨酸可能起作用的机制有关 (Lemaire 等人,2004).

作用机制

Mode of Action

Based on its structure, it can be inferred that it might interact with its targets through covalent bonding or allosteric interactions .

Biochemical Pathways

It’s plausible that it could influence various metabolic and signaling pathways depending on its targets .

Pharmacokinetics

Physiologically-based pharmacokinetic (pbpk) modeling could be used to predict these properties based on the compound’s chemical structure and known properties of similar compounds .

Result of Action

Depending on its targets and mode of action, it could potentially influence various cellular processes .

Action Environment

The action, efficacy, and stability of Benzyloxycarbonylalanylvaline could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or ions, temperature, and other physiological conditions .

属性

IUPAC Name |

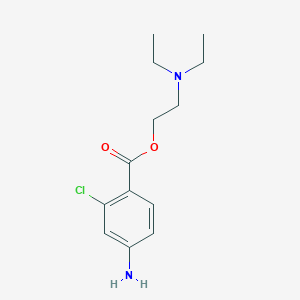

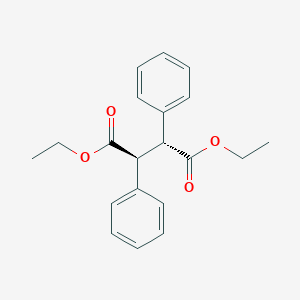

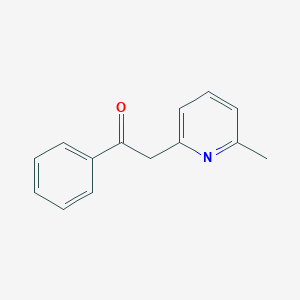

(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUZLXFEMEMNF-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。